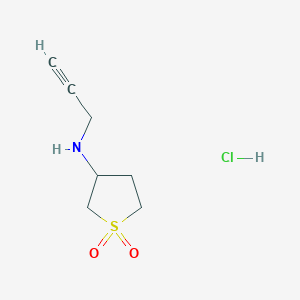
2-(Dicyclohexylphosphino)benzophenone
説明
2-(Dicyclohexylphosphino)benzophenone (DCBP) is a chemical compound with the molecular formula C18H25O2P. It is a colorless, odorless, crystalline solid that is soluble in most organic solvents. DCBP is used as a ligand in coordination chemistry and has been studied for its application in a variety of fields, including organic synthesis, catalysis, and biochemistry.
科学的研究の応用
Photochemistry in Biological and Bioorganic Chemistry
Benzophenone (BP) photophores, including derivatives like 2-(Dicyclohexylphosphino)benzophenone, have significant applications in biological chemistry and bioorganic chemistry. Their unique photochemical properties enable light-directed covalent attachment processes. This is exploited in binding/contact site mapping, proteome profiling, and bioconjugation of biopolymers. BP photochemistry offers practical advantages such as low reactivity toward water and stability in ambient light, making it valuable in both academic and industrial research (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).
Sensor Technology for Food Packaging Materials
Benzophenone, a common photoinitiator in UV-cured inks for food packaging, can migrate into foodstuffs. An amperometric sensor based on molecularly imprinted polymer (MIP) has been developed for benzophenone detection in packaging materials. This technology represents an innovative approach to ensure food safety and quality control, highlighting the importance of benzophenone derivatives in analytical chemistry (Li, Guan, Dai, Tong, Zhao, Qi, Majeed, & Xu, 2012).
Catalysis in Organic Synthesis
In the realm of organic synthesis, benzophenone derivatives like 2-(Dicyclohexylphosphino)benzophenone are involved in catalytic processes. For instance, a study on a ruthenium catalyst containing a similar diphosphine ligand demonstrated its application in hydrogenation and ortho functionalization of benzophenone under various conditions. These catalysts are pivotal in facilitating a range of organic transformations, showcasing the versatility of benzophenone derivatives in catalysis (Drouin, Amoroso, Yap, & Fogg, 2002).
Environmental Remediation
Benzophenone derivatives are also significant in environmental applications, particularly in the removal of pollutants. For example, the study of the removal of UV filter Benzophenone-2 in aqueous solutions by ozonation provides insight into the treatment of water contaminated with similar compounds. Understanding the degradation pathways and intermediates of benzophenone derivatives is crucial for developing effective strategies for water treatment and environmental protection (Wang, Wang, Chen, Qu, & Wang, 2018).
特性
IUPAC Name |
(2-dicyclohexylphosphanylphenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31OP/c26-25(20-12-4-1-5-13-20)23-18-10-11-19-24(23)27(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAAYQZZHNIMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31OP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696511 | |
| Record name | [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Dicyclohexylphosphino)phenyl)(phenyl)methanone | |
CAS RN |
256926-87-1 | |
| Record name | [2-(Dicyclohexylphosphanyl)phenyl](phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30696511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dicyclohexylphosphino)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[5-(3,4-Dimethylbenzyl)-1-(3-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl](3-hydroxy-1-piperidinyl)methanone](/img/structure/B1465000.png)
![1-[2-Methoxy-4-({[2-(3-pyridinyl)ethyl]amino}methyl)phenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B1465003.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1465006.png)
![2-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1465008.png)

![3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1465011.png)


